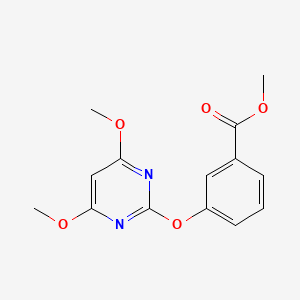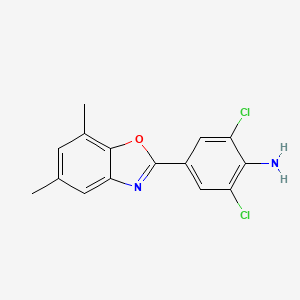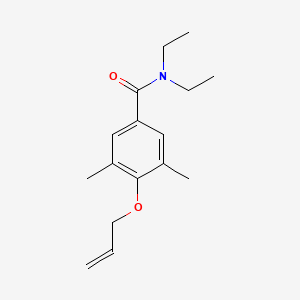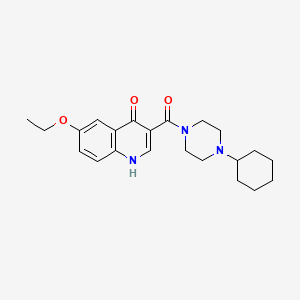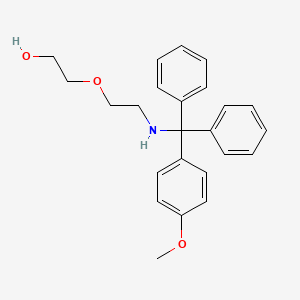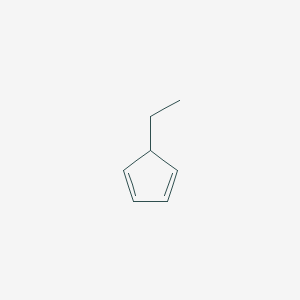
1,3-Cyclopentadiene, 5-ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 5-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the fifth carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-ethyl can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and involves the use of tetrabutylammonium bromide as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclopentadiene, 5-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ethylcyclopentanone, while substitution reactions can produce a variety of substituted cyclopentadienes .
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 5-ethyl has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Cyclopentadiene, 5-ethyl exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in conjugation and aromaticity, influencing its reactivity and stability. The pathways involved often include the formation of reactive intermediates that can undergo further transformations .
Comparaison Avec Des Composés Similaires
1,3-Cyclopentadiene: The parent compound without the ethyl group.
5,5-Dimethyl-1,3-cyclopentadiene: A derivative with two methyl groups at the fifth carbon.
1,2-Disubstituted Cyclopentadienes: Compounds with substitutions at the first and second carbon atoms
Uniqueness: 1,3-Cyclopentadiene, 5-ethyl is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity.
Propriétés
Numéro CAS |
22516-13-8 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3 |
Clé InChI |
CLRIMWMVEVYXAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



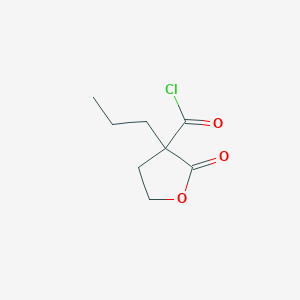
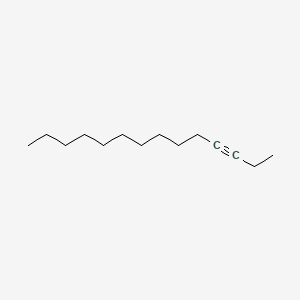
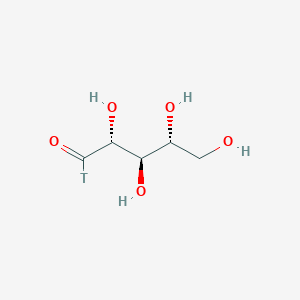
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
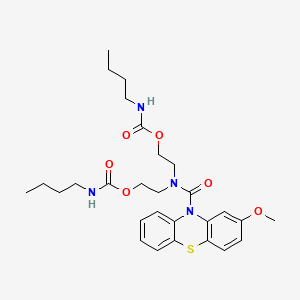
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
